molecular formula C8H7NO3 B022608 4-Formamidobenzoic acid CAS No. 28533-43-9

4-Formamidobenzoic acid

Cat. No. B022608
CAS RN: 28533-43-9
M. Wt: 165.15 g/mol
InChI Key: ZBCGPWAZRMLTKF-UHFFFAOYSA-N
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Description

4-Formamidobenzoic acid, also known as 4-FBA or 4-hydroxybenzamide, is an organic compound belonging to the family of carboxamides. It is an important intermediate in organic synthesis, and is widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. 4-FBA is also used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, vitamin precursors, and other derivatives. In addition, 4-FBA is used in the synthesis of polymers and other materials.

Scientific Research Applications

  • Bioproduct Synthesis : 4-Hydroxybenzoic acid (4-HBA), a related compound, is a promising intermediate for producing value-added bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. These compounds have potential applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

  • Anticancer Activity : 4-(acylaminomethyl)benzamides, which include derivatives of 4-formamidobenzoic acid, have shown potential anticancer activity, although in vivo testing is necessary for confirmation (Schlitzer et al., 2000).

  • Diuretic Potency : Compounds like 3,4-disubstituted 5-formamido and 5-acetamidobenzoic acids have been found to possess considerable diuretic potency, suggesting new avenues for diuretic drug development (Feit & Tvaermose Nielsen, 1977).

  • Anticoccidial Activity : Derivatives such as 4-amino-2-ethoxybenzoic acid have shown potent anticoccidial activity, indicating potential for treating parasitic infections (Rogers et al., 1964).

  • Chemical Synthesis : Research has demonstrated effective synthesis methods for compounds like 4(3H)-quinazolinone using this compound derivatives under microwave irradiation, enhancing chemical synthesis efficiency (Zeng, 2003).

  • UV-Resistant Materials : Substituted formamidines, which can be derived from this compound, exhibit promising ultraviolet light absorbance and fluorescence properties. This suggests potential applications in UV-resistant plastics and coatings (Wang et al., 2019).

  • Photocatalysis : Studies on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which can be synthesized using derivatives of this compound, have shown potential in water decontamination through visible light-induced oxidation processes (Bessekhouad et al., 2005).

Safety and Hazards

The safety data sheet for 4-Formamidobenzoic acid suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . Other future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

4-formamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGPWAZRMLTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283150
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28533-43-9
Record name 28533-43-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(formylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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